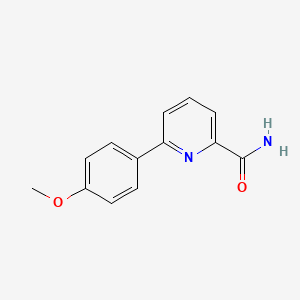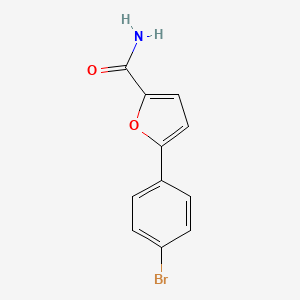
5-(4-Bromophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)furan-2-carboxamide is a chemical compound characterized by its bromophenyl group attached to a furan ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)furan-2-carboxamide typically involves the following steps:
Furan-2-carboxylic acid: is first activated using reagents like thionyl chloride to form the corresponding acid chloride.
The acid chloride is then reacted with 4-bromophenylamine under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through reactions like Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound amine.
Substitution: Various biaryl compounds depending on the substituent used.
Scientific Research Applications
5-(4-Bromophenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
5-(4-Bromophenyl)furan-2-carboxamide is similar to other bromophenyl-substituted furan derivatives. its unique combination of the furan ring and carboxamide group sets it apart. Some similar compounds include:
5-(4-Bromophenyl)furan-2-carboxylic acid
N-(4-Bromophenyl)furan-2-carboxamide
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-(4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
XXLMIQGREFEHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
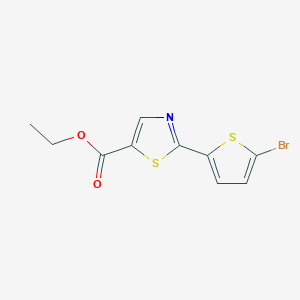
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
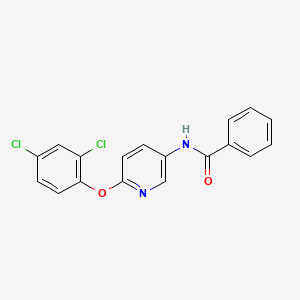
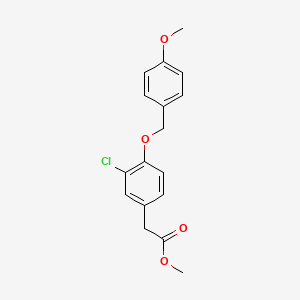
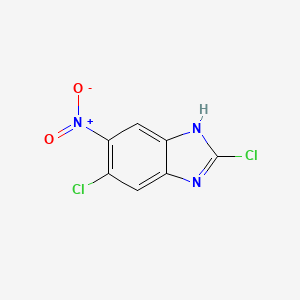
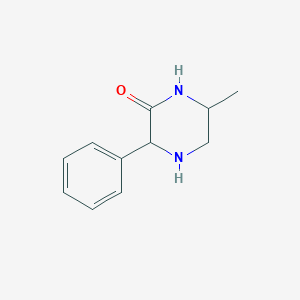
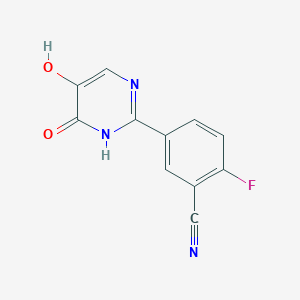
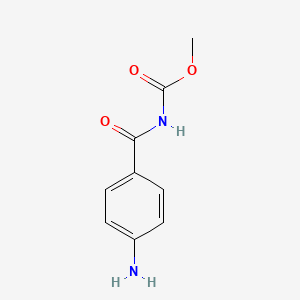

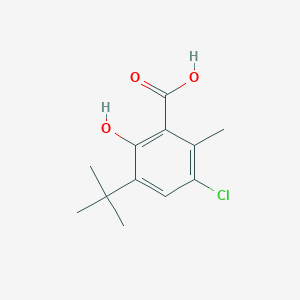
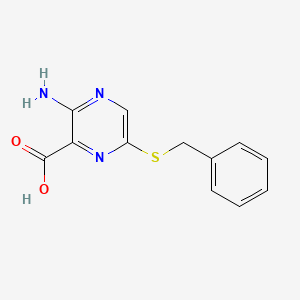
![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
